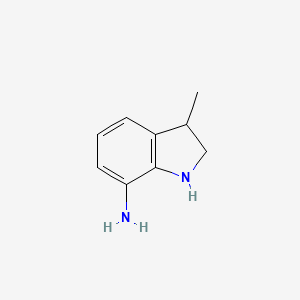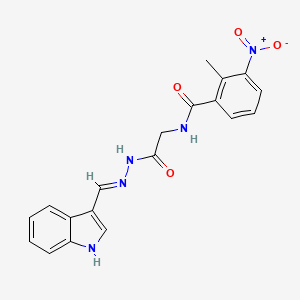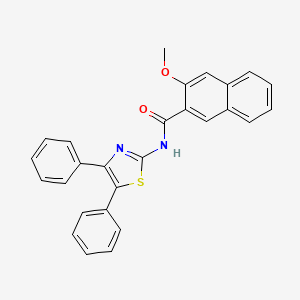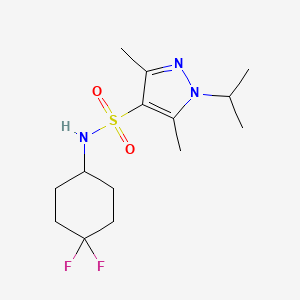
3-Methylindolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylindolin-7-amine is a research chemical with the molecular formula C9H12N2 and a molecular weight of 148.209 . It is not intended for human or veterinary use.
Synthesis Analysis
Indole derivatives, which include this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives has been the subject of numerous studies .Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon (C9) backbone, twelve hydrogen (H12) atoms, and two nitrogen (N2) atoms .科学的研究の応用
Organocatalysis in Synthesis
3-Methylindolin-7-amine has applications in organocatalysis. It's used in the enantioselective synthesis of cyclic tryptophan derivatives through a [3 + 3] annulation process. This process involves 1-methylindoline-2-thiones and 4-arylmethylideneoxazolin-5(4H)-ones, catalyzed by L-tert-leucine-derived bifunctional tertiary amine-squaramide. This method yields optically active β-branched cyclic tryptophan derivatives with good diastereo- and enantioselectivities (Wu et al., 2016).
Cycloaddition Reactions
This compound is also significant in cycloaddition reactions. An example is the preparation of spiro oxindole alkaloids through cycloaddition reactions of 3-Methylideneindolin-2-one, showing its versatility in synthetic organic chemistry (Bell et al., 2000).
Stereocontrolled Synthesis
In stereochemistry, it's used for stereocontrolled synthesis of 3,3'-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. This synthesis, catalyzed by a quinine-based thiourea-tertiary amine, produces a variety of optically enriched diastereomers with excellent enantioselectivities (Wang et al., 2012).
Palladium-Catalyzed Intramolecular Oxidative Aminocarbonylation
A palladium-catalyzed intramolecular oxidative aminocarbonylation method for 3-methyleneindolin-2-ones has been developed. This new aminocarbonylation strategy employs an oxidative functionalization of a vinyl C(sp2)–H bond (Yang et al., 2014).
Synthesis of Azadipyrromethene
This compound is also instrumental in the synthesis of azadipyrromethenes. For instance, starting from 3-methylindole, the BF2 complex of indol-2-yl-isoindol-1-ylidene-amine has been prepared, highlighting its role in the construction of complex organic molecules (Li et al., 2010).
将来の方向性
Indole derivatives, including 3-Methylindolin-7-amine, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly studied for their potential applications in various fields, including drug delivery systems and the development of new drug scaffolds .
作用機序
Target of Action
3-Methylindolin-7-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
It is known that indole derivatives, which 3-Methylindolin-7-amine is a part of, possess various biological activities . These activities could potentially involve interactions with enzymes, proteins, and other biomolecules. The exact nature of these interactions and the role of this compound in biochemical reactions remain areas of active research.
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imines, which are the nitrogen analogues of aldehydes and ketones, are known to be formed through the addition of a primary amine to an aldehyde or ketone . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as the drug’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, and that these effects can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that metabolic pathways control the flux of metabolites through biochemical reactions
Transport and Distribution
It is known that molecules move in and out of cells through mechanisms such as passive diffusion, facilitated transport, and active transport
Subcellular Localization
It is known that the subcellular location of a protein or a protein complex is directly related to its function
特性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIZFJXBSLUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)
![1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid](/img/structure/B2438257.png)

![2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2438259.png)


![Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2438266.png)
![4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2438268.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2438269.png)


![3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438275.png)
![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)